HIV-1 Tat Transactivation Inhibition: Baseline Activity of the Unsubstituted 4,5-Epoxy-3-keto Pharmacophore Versus 2-Substituted Derivatives
In the Michne et al. 1995 SAR study, the unsubstituted 4,5-epoxy-17β-hydroxy-5-androstan-3-one (without an electron-withdrawing group at position 2) defines the baseline activity of the keto/enol epoxy steroid pharmacophore. Compounds in this series lacking a 2-substituent (e.g., the 17-OH, 2-unsubstituted parent, corresponding to compound 5 or 6 in Table 1) showed no measurable Tat inhibition at concentrations up to 80–90 µM in the primary SW480 cell-based Tat transactivation assay [1]. In contrast, the introduction of a 2-SO₂CH₃ group with 17-OAc (compound 2) produced an IC₅₀ of 2.6 µM (95% CI 2.0–7.4 µM) in the Tat assay, and the 2-CONH₂/17-OAc analog (compound 4) showed an IC₅₀ of 2.6 µM (95% CI 2.0–3.1 µM) [1]. This ~30-fold difference quantifiably demonstrates that the parent compound serves as the essential scaffold for SAR exploration: it is the inactive or weakly-active baseline from which potency gains are measured [1].
| Evidence Dimension | HIV-1 Tat transactivation inhibition IC₅₀ in transfected SW480 cells |
|---|---|
| Target Compound Data | No measurable activity (NAb) at concentrations up to 80–90 µM (unsubstituted parent, 17-OH, no 2-substituent, compound 5/6 class) |
| Comparator Or Baseline | Compound 2 (2-SO₂CH₃, 17-OAc): IC₅₀ = 2.6 µM (95% CI 2.0–7.4); Compound 4 (2-CONH₂, 17-OAc): IC₅₀ = 2.6 µM (95% CI 2.0–3.1) |
| Quantified Difference | ≥30-fold reduction in Tat inhibitory activity upon removal of the 2-substituent (from IC₅₀ ~2.6 µM to >80–90 µM) |
| Conditions | SW480 colon carcinoma cells transfected with pSV2CAT reporter plasmid; Tat protein-induced gene expression assay; 95% confidence intervals from Fieller's theorem |
Why This Matters
For researchers developing Tat inhibitor SAR, the parent compound is the only commercially available scaffold that provides the 4,5-epoxy-3-keto baseline with a free C-2 position for systematic functionalization, making it indispensable for iterative medicinal chemistry programs.
- [1] Michne WF, Schroeder JD, Bailey TR, Neumann HC, Cooke D, Young DC, et al. Keto/enol epoxy steroids as HIV-1 Tat inhibitors: structure-activity relationships and pharmacophore localization. J Med Chem. 1995;38(17):3197-3206. doi:10.1021/jm00017a003 View Source
